molecular formula C9H6Cl2N2 B2638477 1,6-Dichloroisoquinolin-4-amine CAS No. 1784977-21-4

1,6-Dichloroisoquinolin-4-amine

Cat. No. B2638477
CAS RN: 1784977-21-4
M. Wt: 213.06
InChI Key: DBIGYDRMXJKKMB-UHFFFAOYSA-N
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Description

“1,6-Dichloroisoquinolin-4-amine” is a chemical compound with the CAS Number: 1784977-21-4 . It has a molecular weight of 213.07 and its IUPAC name is 1,6-dichloroisoquinolin-4-amine .


Synthesis Analysis

The synthesis of amines like “1,6-Dichloroisoquinolin-4-amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . More specific synthesis methods for “1,6-Dichloroisoquinolin-4-amine” are not available in the current literature.


Molecular Structure Analysis

The InChI code for “1,6-Dichloroisoquinolin-4-amine” is 1S/C9H6Cl2N2/c10-5-1-2-6-7 (3-5)8 (12)4-13-9 (6)11/h1-4H,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1,6-Dichloroisoquinolin-4-amine” has a molecular weight of 213.07 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the current literature.

Scientific Research Applications

Amination of Chloro-substituted Heteroarenes

The amination of chloro-substituted heteroarenes, including 1,3-dichloroisoquinolines, with adamantane-containing amines has been studied. Selective substitution of one chlorine atom was observed, with yields depending on the structure of starting compounds. This research indicates the potential of 1,6-Dichloroisoquinolin-4-amine in selective chemical synthesis processes (Abel et al., 2016).

Anticancer Agent Discovery

Investigations into 4-anilinoquinazolines as potent apoptosis inducers for anticancer therapy have led to the identification of derivatives with significant efficacy against cancer models. These studies showcase the relevance of chloroisoquinolin-amine derivatives in developing new anticancer drugs (Sirisoma et al., 2009).

Mono- and Diamination Reactions

Mono- and diamination of dichloropyrimidine and dichloroisoquinoline with adamantane-containing amines revealed insights into antiviral and psychotherapeutic activity potentials. These findings highlight the chemical versatility and therapeutic application prospects of dichloroisoquinolin-amines (Kharlamova et al., 2021).

Synthesis and Cytotoxicity of 4-aminoquinoline Derivatives

Research focused on the synthesis of 4-aminoquinoline derivatives and their cytotoxic effects on human breast tumor cell lines. This work emphasizes the potential of these compounds, related to 1,6-Dichloroisoquinolin-4-amine, as prototypes for new classes of anticancer agents (Zhang et al., 2007).

New Synthesis Methods

A novel one-pot three-component synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation was developed, showcasing the application of dichloroisoquinolin-amine derivatives in the rapid synthesis of complex molecules with potential antileukemic activity (Dolzhenko et al., 2021).

properties

IUPAC Name

1,6-dichloroisoquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-5-1-2-6-7(3-5)8(12)4-13-9(6)11/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIGYDRMXJKKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dichloroisoquinolin-4-amine

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